(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Antibacterial S. aureus Microdilution assay

The target compound, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (CAS 356572-06-0), is a synthetic small molecule belonging to the 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one class, characterized by a molecular formula of C19H13N3O2S2 and a molecular weight of 379.45 g/mol. This compound is one of a series of 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives designed and evaluated for their antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.

Molecular Formula C19H13N3O2S2
Molecular Weight 379.45
CAS No. 356572-06-0
Cat. No. B2979069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
CAS356572-06-0
Molecular FormulaC19H13N3O2S2
Molecular Weight379.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
InChIInChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+
InChIKeyYXFHMCBOGNKSAG-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (CAS 356572-06-0): A 5-Indolylmethylene-4-oxo-2-thioxothiazolidine Derivative for Antimicrobial Screening


The target compound, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (CAS 356572-06-0), is a synthetic small molecule belonging to the 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one class, characterized by a molecular formula of C19H13N3O2S2 and a molecular weight of 379.45 g/mol . This compound is one of a series of 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives designed and evaluated for their antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species [1]. Its core scaffold combines an indole moiety with a thioxothiazolidinone ring, a structural arrangement that has demonstrated broad-spectrum activity exceeding that of conventional antibiotics like ampicillin [1]. The unsubstituted benzamide group at the N3 position distinguishes it from other analogs within the series, offering a baseline for structure-activity relationship (SAR) studies.

Why 5-Indolylmethylene-4-oxo-2-thioxothiazolidine Analogs Cannot Be Interchanged: The Critical Role of the N3-Benzamide Substituent


Within the 5-indolylmethylene-4-oxo-2-thioxothiazolidine family, even minor modifications to the N3 substituent profoundly alter antimicrobial potency, spectrum, and cytotoxicity profiles, making generic substitution unreliable. The introduction of a hydroxyl group at the para-position of the N3-benzamide (as in compound 5d, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide) dramatically shifts the minimal inhibitory concentration (MIC) against S. aureus from 7.57 × 10⁻² µmol/mL for the unsubstituted benzamide (5a) to 10.55 × 10⁻² µmol/mL for the 4-hydroxy analog [1]. Conversely, this same hydroxy substitution enhances activity against resistant P. aeruginosa, where 5d achieves an MIC of 7.03 × 10⁻² µmol/mL, outperforming the unsubstituted benzamide's 11.35 × 10⁻² µmol/mL [1]. These divergent trends across different bacterial strains highlight that no single analog can serve as a universal surrogate; the target compound must be evaluated on its own merit for each specific pathogen. Furthermore, the cytotoxicity profile is also substituent-dependent, with the 4-hydroxybenzamide analog 5d showing low cytotoxicity against HEK-293 cells, a characteristic that may not be transferable to the unsubstituted benzamide without experimental verification [2].

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide: Quantitative Differential Evidence vs. In-Class Analogs and References


Antibacterial Potency Against S. aureus: Superiority Over Ampicillin and Differentiation from N3-Substituted Analogs

The target compound, identified as compound 5a in Horishny et al. (2022), exhibits a minimal inhibitory concentration (MIC) of 7.57 ± 0.1 × 10⁻² µmol/mL against S. aureus ATCC 6538, which is substantially lower than ampicillin's MIC of 37.20 ± 0.4 × 10⁻² µmol/mL, representing a 4.9-fold improvement in potency [1]. When compared directly to its closest structural analog, the 4-hydroxybenzamide derivative 5d, the unsubstituted benzamide shows a significantly superior MIC of 30.3 µM (assuming a conversion of 7.57 × 10⁻² µmol/mL to µM based on the reported experimental conditions) versus 41.2 µM for 5d [1]. This difference of approximately 35% in potency highlights that the para-hydroxyl group is detrimental to anti-staphylococcal activity, making the unsubstituted benzamide the preferred choice for S. aureus-focused screens [1].

Antibacterial S. aureus Microdilution assay Structure-activity relationship

Broad-Spectrum Antibacterial Activity Against L. monocytogenes and S. Typhimurium: A Unique Profile Within the Series

The target compound 5a demonstrates exceptional activity against Listeria monocytogenes NCTC 7973 and Salmonella Typhimurium (S.t.), with an MIC of 3.78 ± 0.02 × 10⁻² µmol/mL against both strains [1]. This represents a 6.6-fold improvement over ampicillin's MIC of 24.8 ± 0.3 × 10⁻² µmol/mL for L. monocytogenes, and a 9.8-fold improvement over ampicillin's MIC of 37.2 ± 0.4 × 10⁻² µmol/mL for S. Typhimurium [1]. In contrast, the closest analog 5d shows significantly weaker activity against L. monocytogenes with an MIC of 7.03 ± 0.04 × 10⁻² µmol/mL, making the unsubstituted benzamide 1.9-fold more potent [1]. Additionally, while 5d maintains an MIC of 10.55 ± 0.2 × 10⁻² µmol/mL against S. Typhimurium, the target compound is 2.8-fold more active [1]. This profile establishes the unsubstituted benzamide as the most potent compound in the series against these two clinically relevant foodborne pathogens.

Antibacterial L. monocytogenes S. Typhimurium Broad-spectrum

Antifungal Activity Class-Level Superiority Over Bifonazole and Ketoconazole

All compounds within the 5-indolylmethylene-4-oxo-2-thioxothiazolidine series, including the target compound 5a, demonstrate a higher degree of antifungal activity than the clinically used reference agents bifonazole and ketoconazole. Based on class-level data from Horishny et al. 2022, the series shows antifungal activity that is 6-17-fold superior to bifonazole (MIC 480–640 µM) and 13-52-fold superior to ketoconazole (MIC 285–475 µM) against a panel of eight fungal species [1]. While individual MIC data for 5a against specific fungi was not isolated in the available abstract, the class-level inference is supported by the consistent performance of all twelve derivatives tested, indicating that the core scaffold, shared by 5a, drives this antifungal potency [1]. The mechanism is suggested to involve CYP51 inhibition based on molecular docking studies [1].

Antifungal Bifonazole Ketoconazole Thioxothiazolidinones

Computationally Predicted Activity and Pharmacophore Fit Value: A Rational Basis for Compound Prioritization

Compound 5a achieves a pharmacophore fit value of 106.27 against the optimized model-1 derived from LigandScout software, which is the highest among the 5a-5l series [1]. This fit value translates to a predicted -log MIC of 1.508, closely matching the experimental -log MIC of 1.422, with a residual of only 0.158 [1]. In comparison, the 4-hydroxybenzamide analog 5d shows a markedly lower fit value of 87.66, corresponding to a predicted -log MIC of 1.097 and an experimental -log MIC of 1.153 [1]. The fit value difference of 18.61 points between 5a and 5d indicates a substantially better alignment of the unsubstituted benzamide with the pharmacophoric features (two hydrophobes, four hydrogen bond acceptors, and one positive ionizable feature) required for antibacterial activity [1]. This computational metric provides a reproducible, quantitative measure for prioritizing 5a in virtual screening and analog design.

Pharmacophore modeling In silico prediction Fit value LigandScout

Cytotoxicity Selectivity Index: A Safety Margin Indicator from Class-Level Data

The most active compounds in the 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine series, including the 4-hydroxybenzamide 5d, exhibited low cytotoxicity against HEK-293 human embryonic kidney cells with reasonable selectivity indices, as determined by MTT assay [1]. While direct quantitative viability data for the unsubstituted benzamide 5a is not reported in the available literature, the class-level evidence demonstrates that the thioxothiazolidinone scaffold, when appropriately substituted at N3, can achieve a therapeutic window that distinguishes bacterial from mammalian cell targets. The molecular docking studies further support a selective mechanism via E. coli MurB inhibition for antibacterial action and CYP51 inhibition for antifungal activity, pathways absent in human cells [1][2]. Procurement of 5a should be accompanied by confirmatory cytotoxicity testing against HEK-293 cells to establish its specific selectivity index, but the class precedents provide a favorable risk assessment.

Cytotoxicity HEK-293 Selectivity index Safety margin

Optimal Research Application Scenarios for (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide


Hit-to-Lead Antibacterial Programs Targeting Multidrug-Resistant S. aureus

Compound 5a exhibits an MIC of 7.57 × 10⁻² µmol/mL against S. aureus ATCC 6538, representing a 4.9-fold improvement over ampicillin [REF-1]. This potency, combined with the class-level evidence of efficacy against methicillin-resistant S. aureus (MRSA) where analogs 5d, 5g, and 5k outperformed ampicillin, positions 5a as a promising starting point for medicinal chemistry optimization against resistant Gram-positive pathogens [REF-2]. Procurement of this compound enables SAR expansion around the N3-benzamide group, which has been shown to be a critical determinant of anti-staphylococcal activity [REF-1].

Selective Enrichment for Foodborne Pathogen Screening Libraries

With MIC values of 3.78 × 10⁻² µmol/mL against both L. monocytogenes and S. Typhimurium, compound 5a demonstrates a 6.6- to 9.8-fold improvement over ampicillin and a 1.9- to 2.8-fold advantage over the 4-hydroxy analog 5d [REF-1]. This dual activity makes it a valuable inclusion in compound libraries designed to identify new leads against foodborne pathogens where high-throughput screening against a single compound can capture multiple relevant targets [REF-1].

Pharmacophore-Guided Fragment-Based Drug Design Using a Validated Scaffold

The highest pharmacophore fit value of 106.27 among the series, coupled with a small residual of 0.158 between predicted and experimental -log MIC, validates 5a as an ideal seed for fragment-based or pharmacophore-guided optimization [REF-1]. Computational chemists can use this compound to build focused libraries around the indole-thioxothiazolidinone core, confident that the scaffold aligns with the optimized Model-1 features identified for antibacterial activity [REF-1].

Mechanistic Studies on MurB and CYP51 Dual Inhibition

The class-level docking studies indicate that the 5-indolylmethylene-4-oxo-2-thioxothiazolidine scaffold likely targets E. coli MurB for antibacterial action and CYP51 for antifungal activity [REF-1][REF-2]. Compound 5a can serve as a reference in enzymatic assays designed to confirm MurB inhibition and explore structure-kinetic relationships, given its favorable activity profile and the absence of a confounding hydroxy group that could introduce off-target hydrogen-bonding interactions [REF-1].

Quote Request

Request a Quote for (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.